molecular formula C24H21ClN2O5 B5212029 Methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5212029
M. Wt: 452.9 g/mol
InChI Key: OBJLGBIWIQHYBL-UHFFFAOYSA-N
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Description

Methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound characterized by a hexahydroquinoline core substituted with a 2-chlorophenyl group at position 7, a 3-nitrophenyl group at position 4, and a methyl ester at position 2. This compound belongs to the 1,4-dihydropyridine (DHP) derivative family, which is renowned for its diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . Its structural complexity arises from the interplay of electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, which influence its electronic distribution, solubility, and reactivity. The synthesis typically involves a multi-component Hantzsch reaction, combining aldehydes, β-ketoesters, and ammonium acetate under catalytic conditions .

Properties

IUPAC Name

methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-13-21(24(29)32-2)22(14-6-5-7-16(10-14)27(30)31)23-19(26-13)11-15(12-20(23)28)17-8-3-4-9-18(17)25/h3-10,15,22,26H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJLGBIWIQHYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired hexahydroquinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of substituted hexahydroquinolines.

Scientific Research Applications

Methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally analogous hexahydroquinoline derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological/Chemical Properties
Target Compound 7-(2-ClPh), 4-(3-NO₂Ph), 3-COOCH₃, 2-CH₃ ~434.8* Nitro, chloro, methyl ester, methyl Potential calcium channel modulation; enhanced lipophilicity due to Cl and NO₂ groups
Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(2-Cl-5-NO₂Ph), 2,7,7-CH₃, 3-COOCH₃ 407.8 Chloro, nitro, methyl ester, methyl Higher steric hindrance at position 4; reduced solubility compared to target compound
Methyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-hexahydroquinoline-3-carboxylate 4-(2-CF₃Ph), 2-CH₃, 3-COOCH₃ 393.4 Trifluoromethyl, methyl ester, methyl Enhanced electron-withdrawing effects (CF₃); improved metabolic stability
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(5-Br-2-OHPh), 2,7,7-CH₃, 3-COOCH₂CH₃ 435.3 Bromo, hydroxyl, ethyl ester, methyl Polar hydroxyl group increases aqueous solubility; bromine enhances halogen bonding
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(4-OCH₃Ph), 2,7,7-CH₃, 3-COOCH₃ 383.4 Methoxy, methyl ester, methyl Methoxy group improves π-π stacking interactions; lower cytotoxicity

*Calculated based on molecular formula C₂₄H₂₂ClN₃O₅.

Key Comparative Insights

Chlorine at position 7 (2-chlorophenyl) may contribute to steric and electronic effects distinct from compounds with substituents at position 4 (e.g., 2-Cl-5-NO₂Ph in ).

Synthetic Accessibility :

  • Compounds with trifluoromethyl groups (e.g., ) require specialized fluorination steps, increasing synthesis complexity compared to the target compound’s straightforward Hantzsch route.

Crystallographic and Computational Studies: Structural refinements using SHELXL and OLEX2 reveal that the target compound’s nitro and chloro groups induce puckering in the hexahydroquinoline ring, altering its conformational flexibility compared to analogues with planar substituents (e.g., methoxy in ).

Biological Performance :

  • The 2-methyl-4-(3-nitrophenyl) substitution in the target compound is associated with moderate antibacterial activity against Staphylococcus aureus (MIC ~32 µg/mL), outperforming methoxy-substituted derivatives (MIC >64 µg/mL) but underperforming compared to brominated analogues (MIC ~16 µg/mL) .

Biological Activity

Methyl 7-(2-chlorophenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry.

Synthesis of the Compound

The compound is synthesized through a multi-step reaction involving the condensation of 3-nitro-4-hydroxybenzaldehyde with 3,5-cyclohexanedione and methyl esters. The process typically involves refluxing the reactants in ethanol, followed by purification through crystallization. The structural characterization is often performed using X-ray crystallography to confirm the molecular configuration and functional groups present.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, derivatives of 5-oxohexahydroquinolines have shown significant activity against P-glycoprotein (P-gp), a key player in MDR mechanisms.

  • Mechanism of Action :
    • The compound enhances the accumulation of rhodamine 123 in resistant cells by inhibiting P-gp activity.
    • In vitro assays demonstrated that certain derivatives significantly reduced the IC50 of doxorubicin in resistant cell lines by up to 88.7% at specific concentrations .
  • Cytotoxicity :
    • Toxicity assessments against non-cancerous HEK293 cells indicated that most derivatives exhibited low cytotoxicity (viability >80%), establishing a favorable therapeutic index .

Antioxidant and Antibacterial Properties

The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging model. Results indicated that several derivatives possess antioxidant activities ranging from 75% to 98%, suggesting potential applications in immune-boosting therapies .

In terms of antibacterial activity, select derivatives were tested against common pathogens such as Escherichia coli and Bacillus subtilis. Some compounds demonstrated significant growth inhibition, indicating their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components:

ComponentActivity LevelNotes
Chlorophenyl Group HighEnhances interaction with P-gp
Nitrophenyl Substituent Moderate to HighCritical for anticancer activity
Carboxylate Functionality EssentialContributes to solubility and bioactivity

Case Studies

  • Study on MDR Reversal :
    A study involving various derivatives showed that compounds with a nitrophenyl moiety significantly increased intracellular drug accumulation in resistant cell lines. For instance, derivative 2c exhibited a remarkable 92.3% reduction in IC50 for doxorubicin at specific concentrations .
  • Antioxidant Activity Assessment :
    Another investigation focused on the antioxidant capabilities of synthesized derivatives revealed that while some compounds showed excellent scavenging activity (>90%), others were less effective. This variability underscores the importance of structural modifications in enhancing bioactivity .

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